1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675992
InChI: InChI=1S/C22H16N2O3/c25-20-11-12-21(26)23(20)14-13-22(27)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8,11-12H,13-15H2
SMILES: C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN4C(=O)C=CC4=O
Molecular Formula: C22H16N2O3
Molecular Weight: 356.4 g/mol

1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione

CAS No.:

Cat. No.: VC13675992

Molecular Formula: C22H16N2O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione -

Specification

Molecular Formula C22H16N2O3
Molecular Weight 356.4 g/mol
IUPAC Name 1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C22H16N2O3/c25-20-11-12-21(26)23(20)14-13-22(27)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8,11-12H,13-15H2
Standard InChI Key RFDKLONYIFDOBR-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN4C(=O)C=CC4=O
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN4C(=O)C=CC4=O

Introduction

Structural and Chemical Characteristics

Core Architecture

The compound’s structure integrates two distinct heterocyclic systems:

  • Pyrrole-2,5-dione: A five-membered aromatic ring with two ketone groups at positions 2 and 5. This moiety is known for its electrophilic reactivity, particularly at the α,β-unsaturated carbonyl positions, enabling Michael addition reactions and nucleophilic substitutions .

  • 11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl: A fused tricyclic system comprising two benzene rings bridged by an azocine ring (an eight-membered ring containing one nitrogen atom). The "didehydro" designation indicates the presence of two double bonds, contributing to planarity and conjugation.

The two subunits are linked via a 3-oxopropyl chain, positioning the dibenzazocin moiety as a substituent on the pyrrole-dione core. This arrangement creates a sterically hindered environment that may influence both reactivity and biological interactions.

Spectroscopic and Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight356.4 g/mol
Purity (Commercial)≥97%
Storage ConditionsRoom temperature
Hazard ClassificationNon-hazardous

The compound’s stability under ambient conditions and lack of significant hazards facilitate its handling in laboratory settings.

Synthetic Pathways and Modifications

Challenges in Synthesis

  • Steric Hindrance: The bulky dibenzazocin group may impede reaction kinetics during coupling steps.

  • Regioselectivity: Ensuring proper orientation during cyclization and substitution reactions requires precise control of reaction conditions.

CompoundStructure FeaturesKnown Bioactivity
Target CompoundPyrrole-dione + dibenzazocinHypothesized protein inhibition
MaleimideSimple pyrrole-dioneBioconjugation, kinase inhibition
Ezetimibe DerivativesAzetidinone + pyrrole-dioneCholesterol absorption inhibition

Notably, 2-azetidinone-pyrrole-dione hybrids demonstrate cholesterol-lowering effects by targeting Niemann-Pick C1-like1 protein , suggesting that the dibenzazocin variant could similarly modulate lipid metabolism pathways.

Applications in Research and Development

Medicinal Chemistry

  • Targeted Covalent Inhibitors: The pyrrole-dione’s electrophilicity supports the design of irreversible enzyme inhibitors, particularly for cysteine proteases or kinases .

  • Lipid Metabolism Modulation: Structural parallels to ezetimibe derivatives imply potential as a cholesterol absorption inhibitor, though experimental validation is required.

Material Science

  • Polymer Crosslinking: Maleimide-like reactivity could enable use in thermosetting resins or hydrogels.

Future Directions and Research Gaps

  • In Vitro Bioactivity Screening: Prioritize assays against cancer cell lines, lipid-metabolizing enzymes, and inflammatory targets.

  • Synthetic Optimization: Develop scalable routes with improved yields and regiocontrol.

  • Computational Modeling: Molecular docking studies could predict target binding sites and guide structural modifications.

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